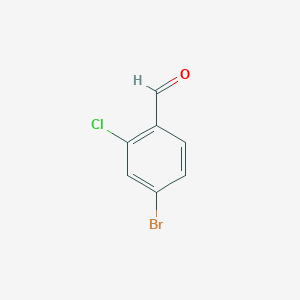

4-Bromo-2-chlorobenzaldehyde

Overview

Description

4-Bromo-2-chlorobenzaldehyde (CAS No.: 158435-41-7) is a dihalogenated benzaldehyde derivative with bromine and chlorine substituents at the 4- and 2-positions of the benzene ring, respectively. Its molecular formula is C₇H₄BrClO, and it is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . For example, it serves as a precursor in enantioselective synthesis of benzothiazolopyrimidines and in the preparation of cyano-substituted compounds for biomedical research . Structural studies using density functional theory (DFT) and infrared (IR) spectroscopy confirm that the trans conformer is energetically more stable than the cis form in both gas and solution phases, with the trans isomer comprising nearly 100% of the population .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-chlorobenzaldehyde typically involves multi-step synthesis starting from simpler aromatic compounds. One common method involves the bromination and chlorination of benzaldehyde derivatives. For instance, p-nitrotoluene can be used as a starting material, undergoing substitution, reduction, substitution, hydrolysis, and elimination reactions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products:

Oxidation: 4-Bromo-2-chlorobenzoic acid.

Reduction: 4-Bromo-2-chlorobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chlorobenzaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles makes it a valuable building block for creating various substituted benzaldehydes.

Biological Studies

In biological research, this compound is used to investigate enzyme inhibition and protein-ligand interactions. For instance, it has been employed in studies assessing its potential as a metalloenzyme inhibitor, which could have implications for developing new fungicides .

Medicinal Chemistry

The compound serves as a precursor in synthesizing drugs with therapeutic effects. Its derivatives have been explored for their biological activity, particularly in targeting specific disease pathways .

Industrial Applications

In industry, this compound is used in producing dyes, pigments, and specialty chemicals. Its unique chemical properties allow it to be tailored for specific applications in materials science .

Case Study 1: Metabolism of Profenofos

A study on the metabolism of the pesticide profenofos identified this compound as one of its metabolites. This finding highlights the compound's relevance in environmental chemistry and toxicology, providing insights into pesticide degradation pathways.

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific metalloenzymes involved in fungal growth. This property has led to its investigation as a potential fungicide, showcasing its applicability in agricultural biotechnology .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and chlorine atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Conformational Stability

Table 1: Structural and Conformational Properties of Halogenated Benzaldehydes

Key Observations :

- Substituent Position : The 4-Br, 2-Cl configuration in this compound minimizes steric clashes compared to ortho-substituted analogs like 2-bromo-3-chlorobenzaldehyde .

- Conformational Stability : Trans dominance is consistent across dihalogenated benzaldehydes due to favorable orbital interactions and reduced dipole-dipole repulsion .

Spectroscopic and Electronic Properties

Infrared (IR) Spectroscopy :

- Carbonyl Stretching Frequency: In this compound, the experimental carbonyl (C=O) stretching frequency in non-polar solvents is ~1700 cm⁻¹, shifting to ~1680 cm⁻¹ in polar solvents due to solvation effects . Comparable shifts are observed in 2-bromo-4-chlorobenzaldehyde, confirming similar electronic environments .

- DFT Accuracy : B3LYP/6-31G(d,p) calculations show <2% deviation from experimental IR data for halogenated benzaldehydes, validating its use for predicting vibrational modes .

NMR and Electronic Effects :

- Electron-withdrawing substituents (Br, Cl) deshield the aldehyde proton, resulting in downfield shifts in ¹H NMR (δ ~10.2 ppm) .

- Compared to mono-halogenated analogs (e.g., 4-bromobenzaldehyde), dihalogenation enhances electrophilicity, making this compound more reactive in nucleophilic additions .

Table 2: Reactivity Comparison in Common Reactions

Key Findings :

- Catalytic Efficiency : this compound exhibits superior reactivity in cross-coupling reactions due to balanced electronic effects from Br and Cl substituents .

- Steric Limitations : Ortho-substituted analogs (e.g., 2-bromo-3-chlorobenzaldehyde) show reduced reactivity in condensations due to steric hindrance .

Biological Activity

4-Bromo-2-chlorobenzaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the synthesis, biological significance, and research findings related to this compound, highlighting its potential applications in various fields.

This compound, with the molecular formula and CAS number 158435-41-7, is characterized by its bromine and chlorine substituents on the benzaldehyde ring. It appears as white to bright yellow crystals and has a melting point ranging from 74°C to 76°C. The compound is soluble in methanol and has a density of approximately 1.698 g/cm³ .

Synthesis

The synthesis of this compound typically involves bromination and chlorination reactions on benzaldehyde derivatives. For instance, UV bromination techniques have been employed to selectively introduce bromine atoms into aromatic compounds, facilitating the formation of this aldehyde . Additionally, it can be synthesized through Claisen condensation reactions involving 4-bromoacetophenone and substituted aldehydes like 2-chlorobenzaldehyde .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study evaluating various substituted chalcones derived from 4-bromoacetophenone demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The disc diffusion method was utilized to assess the antimicrobial efficacy, revealing promising results for the synthesized compounds .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Anticancer Potential

The biological activity of this compound extends to anticancer effects. Studies have shown that its derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, Schiff bases formed from this compound have been tested for their cytotoxic effects on various cancer cell lines, demonstrating potential as anticancer agents .

Case Studies

- Profenofos Metabolism : In a study examining the metabolism of the pesticide profenofos, it was found that one of its metabolites is 4-bromo-2-chlorophenol (BCP), which is biologically inactive but serves as a biomarker for exposure to profenofos in agricultural workers. This highlights the compound's relevance in environmental health studies .

- Schiff Base Derivatives : Research on Schiff bases derived from 2-chlorobenzaldehyde (related to this compound) has shown promising antibacterial and antifungal activities against various strains, indicating the potential for developing new antimicrobial agents based on these structures .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-bromo-2-chlorobenzaldehyde, and how do solvent effects influence its carbonyl stretching frequency?

- Answer : Fourier-transform infrared (FTIR) spectroscopy combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) is optimal for vibrational analysis. Solvent polarity significantly impacts carbonyl stretching frequencies due to dielectric interactions. For example, polar solvents like DMSO cause redshift via hydrogen bonding, while non-polar solvents (e.g., hexane) show gas-phase-like behavior. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What safety protocols should be prioritized when handling this compound in catalytic reactions?

- Answer : Use PPE (nitrile gloves, chemical goggles, lab coats) compliant with EN 166 (EU) or NIOSH (US) standards. Ensure fume hood ventilation (≥0.5 m/s airflow) and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per local regulations (e.g., OSHA HazCom 2012). Monitor airborne exposure using MDHS70 gravimetric sampling .

Q. How is this compound synthesized, and what intermediates are critical in its purification?

- Answer : It is synthesized via bromination of 2-chlorobenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 70–80°C). Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Intermediate bromo-derivatives (e.g., 4-bromo-2-chlorobenzyl alcohol) require strict anhydrous conditions to prevent oxidation .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical IR spectra of halogenated benzaldehydes?

- Answer : Discrepancies arise from anharmonicity or basis set limitations. Hybrid functionals (e.g., B3LYP) with diffuse-augmented basis sets (aug-cc-pVDZ) improve accuracy. Potential energy distribution (PED) analysis quantifies vibrational mode contributions (e.g., 85% C=O stretching in this compound). Compare results with solvent-corrected PCM data to validate models .

Q. What enantioselective reactions utilize this compound as a chiral precursor?

- Answer : It serves as an electrophilic partner in CPA-catalyzed (chiral phosphoric acid) asymmetric annulations. For example, coupling with 2-amino-6-fluorobenzothiazole yields benzothiazolopyrimidines (19% yield, 89% ee). Optimize reaction conditions using low-temperature polar solvents (e.g., DCM, –20°C) and stoichiometric Brønsted acids .

Q. Which crystallographic tools are effective for structural elucidation of this compound derivatives?

Properties

IUPAC Name |

4-bromo-2-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGPLNJITGVCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555969 | |

| Record name | 4-Bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158435-41-7 | |

| Record name | 4-Bromo-2-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.